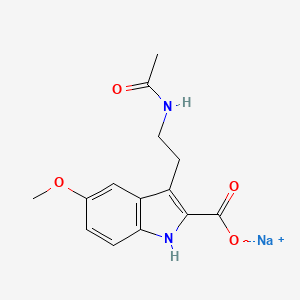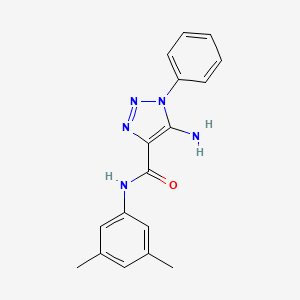![molecular formula C15H15Cl2N3O2S B5164754 2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5164754.png)
2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(morpholin-4-ylmethyl)-1,3-thiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: It has been investigated for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial, anti-inflammatory, and anticancer effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives such as:
2,4-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have been studied for their antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-10-1-2-12(13(17)7-10)14(21)19-15-18-8-11(23-15)9-20-3-5-22-6-4-20/h1-2,7-8H,3-6,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLZCGCSAGICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S)-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]methanol](/img/structure/B5164672.png)
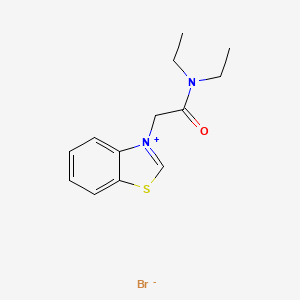
![3-(diphenylmethyl)-5-(3-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164692.png)
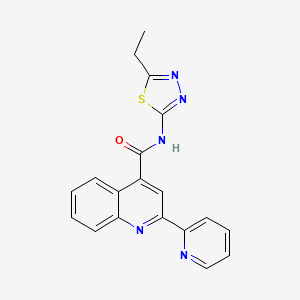
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5164703.png)
![4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5164710.png)
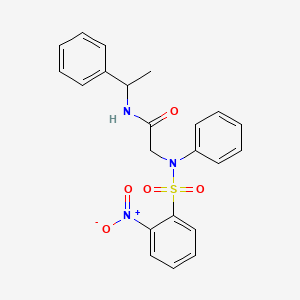
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5164716.png)
![Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B5164744.png)
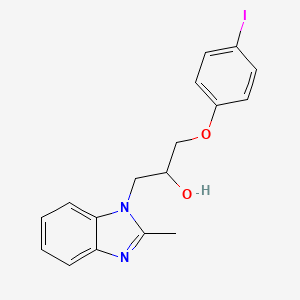
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5164760.png)
![N-[4-({[(3,4-Dimethylphenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B5164761.png)
